molecular formula C13H9ClN2O4 B2761637 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 454473-68-8

3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2761637
CAS No.: 454473-68-8
M. Wt: 292.68
InChI Key: KYYUJNMQJNPSNO-UHFFFAOYSA-N
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Description

3-Acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a pyrrolo-isoxazole-dione derivative characterized by a fused bicyclic core, an acetyl group at position 3, and a 4-chlorophenyl substituent at position 3.

Properties

IUPAC Name

3-acetyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c1-6(17)10-9-11(20-15-10)13(19)16(12(9)18)8-4-2-7(14)3-5-8/h2-5,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUJNMQJNPSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor such as a hydroximoyl chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the acetyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies investigating its potential as an enzyme inhibitor or receptor modulator.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

a. (3R,3aS,6aR)-2-Benzyl-3-{(E)-2-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]vinyl}-5-Methyldihydropyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (21c)

  • Substituents : Benzyl, (E)-2-[2-(4-chlorophenyl)-tetrazol-5-yl]vinyl, methyl.
  • Molecular Formula : C₂₂H₁₉ClN₆O₃.
  • Melting Point : 175–176 °C.
  • Key Data : IR peaks at 1777 cm⁻¹ (isoxazole C=O) and 1702 cm⁻¹ (tetrazolyl C=N); ¹H NMR confirms stereochemistry and substituent orientation .

b. (3aR,6aS)-3-((R)-(1-Benzyl-1H-indol-3-yl)((3aR,5R,6S,6aR)-6-(Benzyloxy)-tetrahydro-2,2-dimethylfuro[3,2-d][1,3]dioxol-5-yl)methyl)-5-Methyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (7a)

  • Substituents : Benzyloxy, indolylmethyl, methyl.
  • Molecular Formula : C₃₁H₃₁N₃O₆.
  • Melting Point : 100–102 °C.
  • Key Data : IR absorption at 1727 cm⁻¹ (ester C=O); optical rotation [α]²⁶D = -66.9° (CHCl₃) .
  • Comparison: The bulky benzyloxy and indolyl groups reduce crystallinity, resulting in a lower melting point than 21c. The acetyl group in the target compound may offer better solubility in non-polar solvents.

Derivatives with Heterocyclic Modifications

a. 5-Phenyl-3-(2-Thienyl)-3A,6A-Dihydropyrolo[3,4-d]isoxazole-4,6(5H)-dione

  • Substituents : Phenyl, 2-thienyl.
  • Molecular Formula : C₁₅H₁₁N₂O₃S.
  • Key Data: Not explicitly provided, but thienyl groups are known to enhance electronic conjugation .

Melting Points and Substituent Effects

Compound Key Substituents Melting Point (°C)
Target Compound Acetyl, 4-chlorophenyl Not reported
21c Benzyl, tetrazolylvinyl, 4-Cl-Ph 175–176
7a Benzyloxy, indolylmethyl 100–102
8c Benzyloxy, indolylmethyl 90–92

The 4-chlorophenyl group in the target compound and 21c likely contributes to higher melting points via halogen-mediated crystal packing. Bulky substituents (e.g., benzyloxy in 7a) disrupt packing, lowering melting points.

Biological Activity

3-Acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (CAS Number: 454473-68-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties based on various research findings.

  • Molecular Formula : C13H9ClN2O4
  • Molecular Weight : 292.67 g/mol
  • LogP : 0.29 (predicted)
  • Density : 1.6 g/cm³ (predicted)

Antibacterial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, a related study indicated that synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The antibacterial effectiveness of this compound can be inferred from these findings, suggesting that it may also possess similar properties.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. A study indicated that several synthesized compounds demonstrated strong inhibitory effects on urease with IC50 values significantly lower than the reference standard thiourea . This suggests that this compound may also act as an effective urease inhibitor.

Study on Antibacterial and Enzyme Inhibition

In a comprehensive study involving various synthesized compounds similar to this compound:

  • Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
  • Results : Compounds exhibited varying degrees of antibacterial activity with some achieving IC50 values as low as 1.13 µM against urease .

Summary of Biological Activity

Activity TypeTarget Organism/EnzymeIC50 Values (µM)Reference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Urease InhibitionUrease1.13 - 6.28
AChE InhibitionAChENot specified

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cycloaddition or condensation, with careful control of temperature and pH. For example, diazomethane in dichloromethane with triethylamine as a base can initiate ring formation under sub-zero conditions (−20°C to −15°C) for 40–48 hours . Post-reaction purification often employs column chromatography (e.g., ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Purity is validated via HPLC or TLC, with yields optimized by adjusting solvent polarity and reaction time .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. For related pyrrolo-isoxazole derivatives, orthorhombic crystal systems (e.g., space group P21_121_121_1) with unit cell parameters (a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) are reported . Complementary techniques include 1^1H-NMR for functional group analysis and LC-MS for molecular weight confirmation .

Q. What analytical techniques are critical for monitoring reaction progress and product stability?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Used to track reaction completion by comparing Rf_f values of intermediates .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .
  • Differential Scanning Calorimetry (DSC): Assesses thermal stability, with decomposition temperatures often exceeding 200°C for similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation in the synthesis of this compound?

Methodological Answer: Byproducts often arise from incomplete cyclization or side reactions. Strategies include:

  • Temperature Gradients: Slow warming from −20°C to room temperature to control exothermic steps .
  • Catalyst Screening: Triethylamine or DMAP (4-dimethylaminopyridine) can enhance regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural assignments?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:

  • Variable-Temperature NMR: Identifies conformational changes affecting chemical shifts .
  • DFT Calculations: Compare theoretical and experimental 1^1H-NMR spectra to validate proposed structures .
  • Multi-Crystal Analysis: Ensures crystallographic data reproducibility .

Q. What computational approaches are suitable for predicting the compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Screens against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole and triazole moieties often exhibit binding affinity for ATP pockets .
  • ADME Prediction: Tools like SwissADME estimate bioavailability (%ABS >50% for related derivatives) .
  • QSAR Modeling: Correlates substituent effects (e.g., 4-chlorophenyl) with activity trends .

Q. How can environmental impact studies be designed to assess the compound’s ecological fate?

Methodological Answer: Adopt frameworks from long-term ecological projects (e.g., INCHEMBIOL):

  • Phase 1 (Lab): Measure hydrolysis half-life (t1/2_{1/2}) under varying pH and UV exposure .
  • Phase 2 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .
  • Phase 3 (Modeling): Predict environmental distribution via EPI Suite™, focusing on log P (estimated ~2.5 for similar compounds) .

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